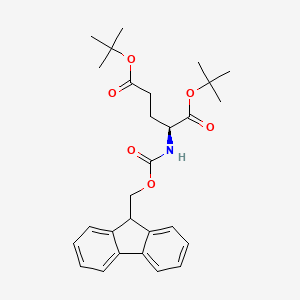

Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate

Description

Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is a protected derivative of L-glutamic acid, featuring two tert-butyl (t-Bu) ester groups and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the orthogonal stability of its protecting groups:

- Fmoc group: Base-labile (removed with piperidine or DBU) .

- t-Bu esters: Acid-labile (cleaved with trifluoroacetic acid, TFA) .

Its primary application is in the synthesis of peptides requiring selective deprotection strategies, particularly in Fmoc-based SPPS. The dual t-Bu ester protection on the γ-carboxyl and α-carboxyl groups ensures stability during basic Fmoc removal, enabling sequential peptide elongation .

Properties

Molecular Formula |

C28H35NO6 |

|---|---|

Molecular Weight |

481.6 g/mol |

IUPAC Name |

ditert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |

InChI |

InChI=1S/C28H35NO6/c1-27(2,3)34-24(30)16-15-23(25(31)35-28(4,5)6)29-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,29,32)/t23-/m0/s1 |

InChI Key |

FXXUCDJQIYCEME-QHCPKHFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Selective Preparation of Glutamic Acid-1-tert-butyl Ester

A critical step in the synthesis is the selective formation of the glutamic acid-1-tert-butyl ester (Glu-OtBu), as opposed to the 5-tert-butyl ester (Glu(OtBu)) or di-tert-butyl esters. Traditional methods using DCC or acetic anhydride to form internal anhydrides followed by reaction with alcohols fail to produce the 1-tert-butyl ester selectively.

A patented industrially viable method involves:

- Reacting L-glutamic acid with isobutylene in the presence of anhydrous p-toluenesulfonic acid catalyst at low temperature (-10 to -5 °C) for 48 to 72 hours.

- This produces a mixture of di-tert-butyl glutamate (Glu(OtBu)2), mono-tert-butyl esters (Glu(OtBu) and Glu-OtBu).

- The mixture is then subjected to pH adjustment (pH 8–9), which partitions Glu(OtBu)2 into the tert-butyl acetate organic phase and Glu(OtBu)/Glu-OtBu into the aqueous phase.

- The aqueous phase containing the desired Glu-OtBu is isolated for subsequent steps.

This method offers short steps, low cost, and high production efficiency suitable for industrial scale-up.

Metal Complexation to Facilitate Selective Protection

To further enhance selectivity and facilitate Fmoc protection, the mixture of glutamate esters is complexed with transition metal salts, typically copper sulfate pentahydrate (CuSO4·5H2O):

- The aqueous solution of Glu(OtBu) and Glu-OtBu is mixed with CuSO4·5H2O and stirred at elevated temperature (~50 °C) for 12 hours.

- This forms complexes such as Cu[Glu(OtBu)]x and Cu(Glu-OtBu)x (where 1 ≤ x ≤ 2).

- After complexation, the solution is cooled, treated with Na2EDTA·2H2O and dioxane to chelate excess copper, and the pH is adjusted to 8–9 with triethylamine to release the free glutamate esters.

This step improves the selectivity of amino group protection in the next stage.

Fmoc Protection of the Amino Group

The final key step is the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group:

- The glutamate ester solution (post-metal complexation and pH adjustment) is reacted with Fmoc reagents such as Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc chloride (Fmoc-Cl).

- The reaction is maintained at pH 8–9 for 7 to 10 hours to ensure efficient coupling.

- The molar ratio of Fmoc reagent to amino groups in the mixture is typically maintained between 1–5:10.

- After completion, the reaction mixture is acidified, extracted with ethyl acetate, concentrated under reduced pressure, and crystallized to yield Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate.

Alternative Coupling Method Using Dichloromethane

An alternative synthetic approach involves direct coupling of tert-butyl (((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)carbamoyl)-L-glutamate with Fmoc-protected amino acids in anhydrous dichloromethane under argon atmosphere:

- The reaction is stirred at room temperature for 4 hours.

- The crude product is extracted, dried over magnesium sulfate, concentrated, and purified by column chromatography using hexanes:ethyl acetate mixtures as eluents.

- Yields of approximately 60–85% are reported depending on purification conditions.

This method is useful for synthesizing related derivatives and may be adapted for the target compound.

Data Tables Summarizing Key Parameters

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF (dimethylformamide).

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution: Various nucleophiles can be used to replace the tert-butyl groups under mild conditions.

Major Products Formed

Deprotection: Removal of the Fmoc group yields the free amino acid.

Substitution: Replacement of tert-butyl groups yields derivatives with different functional groups.

Scientific Research Applications

Applications in Organic Synthesis

1. Peptide Synthesis

Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is widely used as a protecting group for amino acids in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the formation of complex peptides. This method is advantageous in synthesizing biologically active peptides that require specific sequences to exhibit desired activities.

2. Drug Development

This compound plays a crucial role in drug development, particularly in the synthesis of peptide-based drugs. The ability to protect and selectively deprotect functional groups makes it invaluable for creating drug candidates that can interact effectively with biological targets. For instance, its application has been noted in the synthesis of compounds that exhibit anti-cancer properties .

Applications in Cosmetics

1. Skin Care Formulations

this compound is utilized in cosmetic formulations due to its stability and effectiveness as a skin conditioning agent. Its incorporation into creams and lotions enhances the texture and moisturizing properties of these products. Studies indicate that formulations containing this compound improve skin hydration and barrier function .

2. Stability Testing

Cosmetic products containing this compound have undergone rigorous testing to ensure stability under various conditions. The results from stability studies demonstrate that formulations maintain their efficacy over time, making them suitable for long-term use .

Case Studies

Mechanism of Action

The mechanism of action of Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate involves the protection of the amino group of L-glutamic acid, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino acid .

Comparison with Similar Compounds

5-tert-Butyl 1-Pentafluorophenyl N-Fmoc-L-glutamate

- Structure : Replaces one t-Bu ester with a pentafluorophenyl (Pfp) ester.

- Key Properties :

- Reactivity : Pfp esters are highly reactive in coupling reactions due to the electron-withdrawing fluorine atoms, making them superior leaving groups compared to t-Bu esters .

- Deprotection : Pfp esters are hydrolyzed under mild basic conditions (e.g., aqueous NaOH), whereas t-Bu esters require strong acids like TFA .

- Applications : Preferred for rapid amide bond formation in solution-phase synthesis.

Reference : Pfp derivatives enable faster couplings but lack the dual acid stability of di-t-Bu esters .

FMOC-GLU(OTBU)-OSU (Succinimidyl Ester)

- Structure : Replaces one t-Bu ester with a succinimidyl (OSu) active ester.

- Key Properties :

| Property | Di-tert-butyl Fmoc-L-glutamate | FMOC-GLU(OTBU)-OSU |

|---|---|---|

| Solubility | Low in water | High in DMSO/DMF |

| Primary Use | SPPS | Bioconjugation |

Reference : OSu esters prioritize reactivity over long-term stability .

N-Benzyloxycarbonyl (Z)-L-glutamic Acid Di-tert-butyl Ester

- Structure : Replaces Fmoc with a benzyloxycarbonyl (Z) group.

- Key Properties: Deprotection: Z group is removed via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/HCl), incompatible with acid-labile t-Bu esters . Orthogonality: Less versatile than Fmoc/t-Bu due to overlapping deprotection conditions.

| Property | Di-tert-butyl Fmoc-L-glutamate | Z-L-glutamic Acid Di-t-Bu Ester |

|---|---|---|

| Deprotection Method | Base (Fmoc) + Acid (t-Bu) | Hydrogenolysis (Z) + Acid (t-Bu) |

| Compatibility with SPPS | High | Low |

Reference : Fmoc/t-Bu systems are preferred for modern SPPS due to better orthogonality .

D-Glutamate Analogues

- Example : 1-(tert-butyl) 5-(2,5-dioxopyrrolidin-1-yl) Fmoc-D-glutamate .

- Key Differences :

- Stereochemistry : D-configuration at the α-carbon affects peptide bioactivity.

- Synthesis : Requires chiral resolution or enantioselective synthesis.

Reference : D-isomers are niche tools for studying enzymatic specificity or designing protease-resistant peptides .

Data Tables

Biological Activity

Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate (DTB-Fmoc-L-Glu) is a compound of increasing interest in medicinal chemistry and biochemistry due to its structural features and potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse sources.

Chemical Structure and Synthesis

DTB-Fmoc-L-Glu is characterized by the presence of a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a glutamate moiety. The molecular formula is , with a molecular weight of 424.53 g/mol. The synthesis typically involves coupling reactions using standard peptide synthesis techniques, where the Fmoc group serves as a protective group for the amino acid during solid-phase synthesis.

Biological Activity

1. Enzyme Inhibition:

Research indicates that compounds similar to DTB-Fmoc-L-Glu exhibit inhibitory activity against various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that glutamate derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair in rapidly dividing cells, such as cancer cells . This inhibition can lead to selective cytotoxicity in tumor cells, making these compounds potential candidates for anticancer therapies.

2. Antimicrobial Properties:

Di-tert-butyl derivatives have also been explored for their antimicrobial activities. One study highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis, suggesting that modifications to the glutamate structure could enhance their activity against resistant strains . The mechanism often involves targeting bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.

3. Neuroprotective Effects:

There is emerging evidence that glutamate derivatives may possess neuroprotective properties. Glutamate plays a vital role in neurotransmission, and its analogs can modulate receptor activity, potentially offering therapeutic benefits in neurodegenerative diseases . The ability of DTB-Fmoc-L-Glu to interact with glutamate receptors could be investigated further to assess its neuroprotective potential.

Case Studies

Several case studies have explored the biological implications of DTB-Fmoc-L-Glu:

- Case Study 1: A study demonstrated that DTB-Fmoc-L-Glu analogs reduced tumor growth in xenograft models by inhibiting TS activity, showcasing their potential as anticancer agents .

- Case Study 2: Another investigation reported that these compounds exhibited significant antibacterial activity against Mycobacterium tuberculosis, with minimal cytotoxicity to human cells, indicating a favorable therapeutic index .

Data Tables

The following table summarizes key biological activities and findings related to DTB-Fmoc-L-Glu:

Q & A

Q. What is the role of the Fmoc (fluorenylmethoxycarbonyl) group in the synthesis of Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate?

The Fmoc group acts as a temporary amine-protecting group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile tert-butyl esters. This orthogonal protection strategy is critical for sequential coupling of amino acids .

Q. How is the tert-butyl group utilized in protecting carboxylic acids during synthesis?

The tert-butyl ester protects carboxylic acid moieties from unintended reactions during peptide elongation. It is stable under basic Fmoc deprotection conditions but can be cleaved with trifluoroacetic acid (TFA) in the final step. This dual-protection system minimizes side reactions in multi-step syntheses .

Q. What purification methods are recommended for isolating this compound intermediates?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating intermediates. Analytical HPLC or LC-MS (e.g., Measurement Condition G with 523(M+H)+) ensures purity, while TLC monitors reaction progress. For crystalline intermediates, recrystallization in ethanol/water mixtures improves yield .

Q. What safety precautions are necessary when handling this compound?

Classified under acute toxicity (Category 4 for oral/dermal/inhalation), use PPE (gloves, goggles) and work in a fume hood. No chronic toxicity data exist, so adhere to ALARA principles. Avoid aqueous or acidic conditions prematurely, as tert-butyl cleavage releases volatile byproducts .

Advanced Research Questions

Q. How can racemization be minimized during the coupling of L-glutamate derivatives?

Racemization risks increase under basic conditions or elevated temperatures. Use coupling reagents like HOBt/DIC at 0–4°C and monitor stereochemistry via chiral HPLC. Evidence from D-glutamate synthesis (e.g., LC-MS at 1.324 min) suggests reaction time optimization reduces epimerization .

Q. What strategies resolve contradictory LC-MS data for tert-butyl/Fmoc-protected intermediates?

Discrepancies in mass spectra (e.g., unexpected adducts) may arise from residual TFA or solvent interactions. Repurify via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) and validate with 2D NMR (¹H-¹³C HSQC) to confirm backbone integrity .

Q. How does the tert-butyl group influence solubility in non-polar vs. polar solvents?

The tert-butyl ester enhances solubility in dichloromethane (DCM) and THF but reduces aqueous solubility. For reactions requiring polar media (e.g., DMF), sonicate the mixture or add catalytic DMAP. Comparative studies with pentafluorophenyl esters show tert-butyl derivatives improve coupling efficiency in SPPS .

Q. What are the limitations of Fmoc/tert-butyl protection in synthesizing long peptides?

Prolonged TFA exposure during final deprotection can degrade acid-sensitive residues (e.g., Trp). Alternative strategies include using Alloc/allyl esters for orthogonal deprotection or incorporating pseudoproline dipeptides to reduce aggregation. For >50-mer peptides, segmental condensation is advised .

Q. How can diastereomer formation be detected and corrected during synthesis?

Diastereomers arise from incomplete coupling or epimerization. Use analytical chiral columns (e.g., Chiralpak IA) with heptane/ethanol gradients. If detected, repeat coupling with fresh PyBOP/NMM and reduce reaction time. Racemic D/L mixtures can be resolved via enzymatic resolution (e.g., acylase I) .

Q. What computational methods predict the stability of Fmoc-protected intermediates?

Density functional theory (DFT) models assess steric hindrance and electronic effects of tert-butyl/Fmoc groups. Molecular dynamics simulations (AMBER force field) predict aggregation tendencies in SPPS. Validate with experimental FT-IR to track carbamate stability under basic conditions .

Q. Methodological Notes

- Stereochemical Integrity : Validate via NOESY NMR for spatial proximity of α-protons .

- Scale-Up : For >10 mmol scales, replace DCM with ethyl acetate to reduce solvent toxicity .

- Contradictions : Discrepancies in tert-butyl stability under microwave conditions require empirical verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.